![molecular formula C18H16ClN3OS2 B2854071 N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 638997-43-0](/img/structure/B2854071.png)
N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
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Overview
Description
N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
Mechanism of Action
The exact mechanism of action of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. Specifically, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC activity, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A may alter the expression of genes involved in cellular growth and proliferation, leading to the observed anti-cancer effects.
Biochemical and Physiological Effects:
N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in cellular growth and proliferation. Additionally, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have neuroprotective effects, potentially through the modulation of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A in lab experiments is its specificity for HDAC inhibition, which allows for the investigation of the role of HDAC in various cellular and molecular processes. Additionally, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A. One area of interest is the development of new derivatives of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A with improved solubility and bioavailability, which may enhance its effectiveness as a therapeutic agent. Additionally, further investigation into the mechanism of action of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A may lead to the identification of new targets for drug development. Finally, the potential neuroprotective effects of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A warrant further investigation in the context of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A involves several steps, starting with the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is subsequently cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole with 3-phenylpropanoyl chloride to form N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A.
Scientific Research Applications
N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurobiology, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide A has been used as a lead compound for the development of new drugs targeting various cellular and molecular processes.
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-8-4-7-14(11-15)12-24-18-22-21-17(25-18)20-16(23)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWBEMBNWLSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
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